4,5-dianilino-3-chloro-2(5H)-furanone

Description

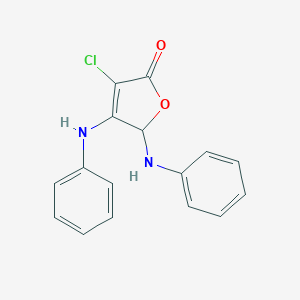

4,5-Dianilino-3-chloro-2(5H)-furanone is a halogenated furanone derivative characterized by a central 2(5H)-furanone ring substituted with two anilino groups at positions 4 and 5, a chlorine atom at position 3, and a ketone oxygen.

Properties

Molecular Formula |

C16H13ClN2O2 |

|---|---|

Molecular Weight |

300.74 g/mol |

IUPAC Name |

2,3-dianilino-4-chloro-2H-furan-5-one |

InChI |

InChI=1S/C16H13ClN2O2/c17-13-14(18-11-7-3-1-4-8-11)15(21-16(13)20)19-12-9-5-2-6-10-12/h1-10,15,18-19H |

InChI Key |

QJMYJHRBDWKDEU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2C(=C(C(=O)O2)Cl)NC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)NC2C(=C(C(=O)O2)Cl)NC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogenated Furanones

3,4,5-Trichloro-2(5H)-furanone

- Structure : Three chlorine substituents at positions 3, 4, and 3.

- Reactivity: Acts as a "pseudo acid chloride," enabling nucleophilic substitutions to form tricyclic heterocycles (e.g., quinoxaline derivatives) .

- Applications : Used as a synthon for complex heterocyclic skeletons.

Mutagen X (MX; 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone)

- Structure : Chlorine at position 3, dichloromethyl at position 4, and hydroxyl at position 4.

- Toxicity: A potent carcinogenic disinfection byproduct (DBP) targeting the urinary bladder .

- Applications: Studied for its carcinogenic mechanisms and environmental impact .

BMX Series (e.g., BMX-3: 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone)

- Structure : Bromine replaces chlorine in MX analogs.

5-Bromo-3-methyl-2(5H)-furanone

- Structure : Bromine at position 5 and methyl at position 3.

- Synthesis: Prepared via N-bromosuccinimide-mediated bromination of 3-methyl-2(5H)-furanone .

- Applications : Intermediate for brominated heterocycles.

Amino-Substituted Furanones

4,5-Dianilino-3-chloro-2(5H)-furanone

- Structure: Two anilino groups (aromatic amines) at positions 4 and 5.

- Reactivity: Anilino groups likely enhance nucleophilicity, enabling coupling reactions or polymerization. Chlorine at position 3 may facilitate further substitution.

- Applications: Potential use in synthesizing polycyclic aromatic systems or functional materials.

2-(Chloromethyl)quinoxaline Derivatives

Hydroxy- and Alkyl-Substituted Furanones

4,5-Dimethyl-3-hydroxy-2(5H)-furanone

- Structure : Methyl groups at positions 4 and 5, hydroxyl at position 3.

- Applications : Flavor chemistry; contributes to aroma profiles in foods .

- Toxicity: Induces DNA damage (8-hydroxy-20-deoxyguanosine formation) in vitro .

3,4-Dimethyl-5,5-diphenyl-2(5H)-furanone

- Structure : Methyl groups at positions 3 and 4, diphenyl at position 5.

- Applications : Analytical standard for GC-MS studies .

Comparative Analysis of Properties

Table 1: Structural and Functional Comparison

| Compound | Substituents (Positions) | Key Reactivity/Applications | Toxicity/Regulatory Notes |

|---|---|---|---|

| This compound | 3-Cl, 4-NHPh, 5-NHPh | Heterocyclic synthesis, materials | Limited data; anilino groups may reduce acute toxicity |

| 3,4,5-Trichloro-2(5H)-furanone | 3-Cl, 4-Cl, 5-Cl | Tricyclic heterocycle synthesis | Highly reactive; hazardous chloride byproducts |

| MX (Mutagen X) | 3-Cl, 4-(Cl₂C), 5-OH | Carcinogenic DBP studies | Potent bladder carcinogen |

| BMX-3 | 3-Br, 4-(Br₂C), 5-OH | Environmental toxicology | Higher carcinogenicity than MX |

| 5-Bromo-3-methyl-2(5H)-furanone | 3-CH₃, 5-Br | Bromination intermediates | Not characterized |

| 4,5-Dimethyl-3-hydroxy-2(5H)-furanone | 3-OH, 4-CH₃, 5-CH₃ | Flavor chemistry, GC-MS standards | Genotoxic in vitro |

Key Findings:

Substituent Effects on Reactivity: Halogens (Cl, Br) at position 3 enhance electrophilicity, enabling nucleophilic substitutions. Anilino groups (in 4,5-dianilino analog) may stabilize intermediates or direct regioselectivity in cyclization .

Toxicity Trends: Brominated furanones (BMX series) exhibit higher carcinogenicity than chlorinated analogs due to stronger electrophilicity . Anilino substituents in this compound may reduce acute toxicity compared to hydroxylated furanones like MX, as aromatic amines often require metabolic activation for genotoxicity .

Applications: Halogenated furanones (MX, BMX) are studied as DBPs, whereas alkyl- or amino-substituted derivatives find use in synthetic chemistry (e.g., quinoxalines) or flavor analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.